REACTION_CXSMILES
|
[H][H].C(O)(=O)C.[OH:7][C:8]1[CH:9]=[CH:10][C:11]([O:24][CH2:25][C:26]([F:29])([F:28])[F:27])=[C:12]([CH:23]=1)[C:13]([NH:15][CH2:16][CH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][NH:18]1)=[O:14].C(=O)(O)[O-].[Na+]>C(O)(=O)C.O.[Pt]=O>[OH:7][C:8]1[CH:9]=[CH:10][C:11]([O:24][CH2:25][C:26]([F:29])([F:27])[F:28])=[C:12]([CH:23]=1)[C:13]([NH:15][CH2:16][CH:17]1[CH2:22][CH2:21][CH2:20][CH2:19][NH:18]1)=[O:14] |f:1.2,3.4|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
5-hydroxy-N-(2-piperidylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.OC=1C=CC(=C(C(=O)NCC2NCCCC2)C1)OCC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
to provide a solid residue
|
Type
|
EXTRACTION
|
Details
|
The water solution is then extracted with a large volume of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dichloromethane extracts are dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The magnesium sulfate is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
to provide a solid product
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from toluene
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with a toluene-hexane mixture
|
Type
|
CUSTOM
|
Details
|
Another recrystallization
|
Type
|
ADDITION
|
Details
|
from a 1:1 mixture of toluene and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC(=C(C(=O)NCC2NCCCC2)C1)OCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |